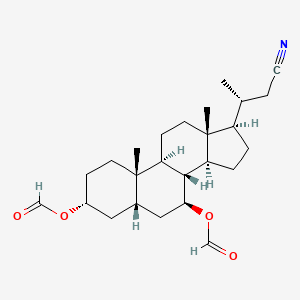
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is a complex organic compound that belongs to the class of bile acids and derivatives This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include the protection of hydroxyl groups, introduction of the nitrile group, and subsequent deprotection. Common reagents used in these reactions include formic acid, acetic anhydride, and cyanide sources. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of liver diseases and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and cholesterol homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ursodeoxycholic acid: A bile acid used for the treatment of liver diseases.
Chenodeoxycholic acid: Another bile acid with similar structural features.
Cholic acid: A primary bile acid involved in the digestion and absorption of fats.
Uniqueness
(3alpha,5beta,7beta)-3,7-Bis(Formyloxy)-24-norcholane-23-nitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H37NO4 |
|---|---|
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-1-cyanopropan-2-yl]-7-formyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C25H37NO4/c1-16(8-11-26)19-4-5-20-23-21(7-10-25(19,20)3)24(2)9-6-18(29-14-27)12-17(24)13-22(23)30-15-28/h14-23H,4-10,12-13H2,1-3H3/t16-,17+,18-,19-,20+,21+,22+,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
BSDOUKAZEKBCMX-XYHYYJOSSA-N |
Isomerische SMILES |
C[C@H](CC#N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Kanonische SMILES |
CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


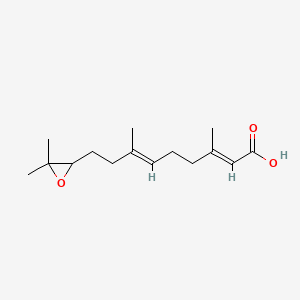
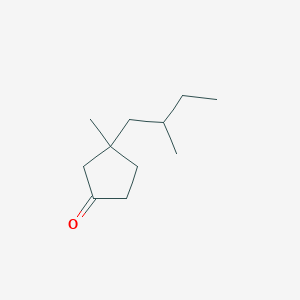
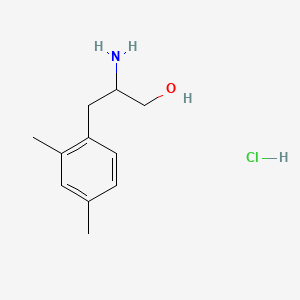
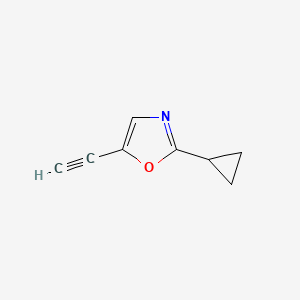
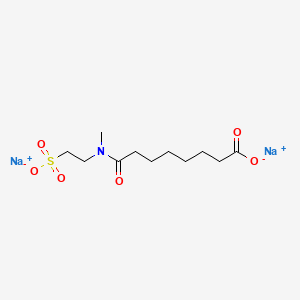

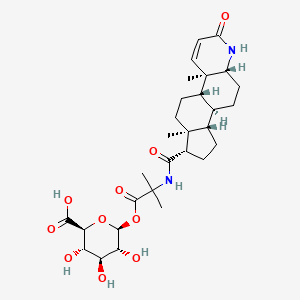
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
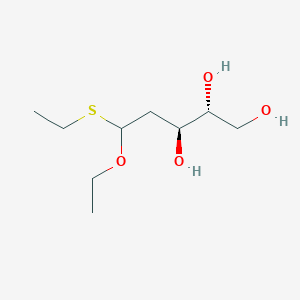
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
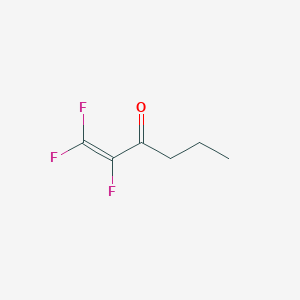

![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
